Cas no 1223950-01-3 (1-Benzoyl-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione)

1-Benzoyl-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a structurally unique heterocyclic compound featuring a spiro-fused diazaspirodecene core with a benzoyl and 3-methylphenyl substitution. Its thione functionality enhances reactivity, making it a valuable intermediate in organic synthesis, particularly for constructing complex nitrogen-containing frameworks. The compound's rigid spirocyclic architecture contributes to its stability, while the presence of electron-rich aromatic groups allows for selective functionalization. Potential applications include medicinal chemistry, where it may serve as a scaffold for bioactive molecules, or materials science for designing novel heterocyclic systems. Its well-defined structure facilitates precise modifications, enabling tailored physicochemical properties for specialized research applications.
1-Benzoyl-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione structure
1223950-01-3 structure
Product Name:1-Benzoyl-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
CAS No:1223950-01-3
MF:C22H22N2OS
MW:362.487884044647
CID:5345495
Update Time:2025-05-23

1-Benzoyl-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione Chemical and Physical Properties

Names and Identifiers

    • 1-benzoyl-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
    • phenyl(2-thioxo-3-(m-tolyl)-1,4-diazaspiro[4.5]dec-3-en-1-yl)methanone
    • [2-(3-methylphenyl)-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]-phenylmethanone
    • 1-Benzoyl-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
    • Inchi: 1S/C22H22N2OS/c1-16-9-8-12-18(15-16)19-21(26)24(20(25)17-10-4-2-5-11-17)22(23-19)13-6-3-7-14-22/h2,4-5,8-12,15H,3,6-7,13-14H2,1H3
    • InChI Key: OVAVNRJUKWYAQF-UHFFFAOYSA-N
    • SMILES: S=C1C(C2C=CC=C(C)C=2)=NC2(CCCCC2)N1C(C1C=CC=CC=1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 2
  • Complexity: 587
  • XLogP3: 5
  • Topological Polar Surface Area: 64.8

1-Benzoyl-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione Pricemore >>

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Additional information on 1-Benzoyl-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione

Professional Introduction to 1-Benzoyl-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione (CAS No: 1223950-01-3)

1-Benzoyl-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the CAS number 1223950-01-3, belongs to a class of molecules known for their potential applications in drug discovery and development. The presence of both benzoyl and sulfur-containing functional groups, along with the spirocyclic framework, makes it a subject of interest for researchers exploring novel chemical entities.

The spirocyclic structure of 1-Benzoyl-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione contributes to its distinct chemical behavior and reactivity. Spiro compounds are known for their stability and the rigidity provided by the spiro carbon, which can influence the molecule's interaction with biological targets. This structural feature has been leveraged in the design of various pharmacophores, making spirocyclic compounds valuable in medicinal chemistry.

In recent years, there has been a growing interest in diazaspiro compounds due to their potential biological activities. The 1,4-diazaspiro[4.5]decane core is particularly noteworthy for its ability to modulate enzyme activity and interact with biological receptors. For instance, studies have shown that diazaspiro compounds can exhibit inhibitory effects on various enzymes involved in metabolic pathways, making them promising candidates for therapeutic intervention.

The benzoyl group in 1-Benzoyl-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione not only contributes to the molecule's solubility and stability but also serves as a pharmacophoric element that can enhance binding affinity to biological targets. The benzoyl moiety is frequently used in medicinal chemistry to improve pharmacokinetic properties and metabolic stability of drug candidates.

Recent research has highlighted the potential of thione-containing compounds in drug development. The sulfur atom in the thione group can participate in hydrogen bonding and form disulfide bonds, which are crucial for protein-protein interactions and enzyme inhibition. This makes thiones an attractive scaffold for designing molecules with specific biological activities. The combination of a thione group with a spirocyclic structure in 1-Benzoyl-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione suggests that it may exhibit unique interactions with biological targets.

The methylphenyl substituent in the compound's name also plays a significant role in its chemical properties. The phenyl ring is a common pharmacophore found in many bioactive molecules, known for its ability to enhance binding affinity through π-stacking interactions. The presence of a methyl group at the ortho position relative to the benzoyl group can further modulate the electronic properties of the aromatic ring, influencing the compound's reactivity and biological activity.

Current research efforts are focused on exploring the pharmacological potential of 1-Benzoyl-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione and related derivatives. In vitro studies have shown that this compound exhibits promising activity against certain enzymes and receptors relevant to inflammatory diseases and cancer. The spirocyclic core and the presence of multiple functional groups make it a versatile scaffold for further derivatization and optimization.

The synthesis of 1-Benzoyl-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as transition metal-catalyzed reactions and asymmetric synthesis have been employed to construct the spirocyclic framework efficiently. The benzoyl group is typically introduced during later stages of synthesis to ensure regioselectivity and minimize side reactions.

The compound's solubility profile is another important consideration for its potential applications in drug development. The presence of polar functional groups like the thione and benzoyl moieties enhances solubility in polar solvents, which is favorable for formulation purposes. However, further studies may be required to optimize solubility if poor water solubility becomes a limiting factor.

In conclusion, 1-Benzoyl-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione (CAS No: 1223950-01-3) is a structurally complex molecule with significant potential in pharmaceutical research. Its unique combination of functional groups and spirocyclic framework makes it an attractive candidate for further exploration in drug discovery programs targeting various diseases.

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